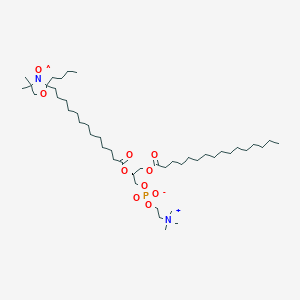
2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid
Vue d'ensemble
Description
2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid is a synthetic compound belonging to the class of non-proteinogenic amino acids. It is known for its unique chemical structure and biological properties, making it a valuable compound in scientific research. This compound is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity, learning, and memory.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Various synthetic routes have been developed for the preparation of 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid. One common method involves the reaction of 2H-1,3-benzodioxole with appropriate amino acid derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules for various purposes.
Biology: The compound’s role as an mGluR5 agonist makes it valuable for studying synaptic plasticity, learning, and memory.
Medicine: Its unique properties are explored for potential therapeutic applications, including drug development and neurological research.
Industry: The compound’s stability and reactivity make it suitable for industrial applications, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid involves its interaction with the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to this receptor, the compound modulates synaptic transmission and plasticity, influencing learning and memory processes. The molecular targets and pathways involved include the activation of intracellular signaling cascades that regulate neuronal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-3-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)propanoic acid
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
Uniqueness
Compared to similar compounds, 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid stands out due to its potent agonistic activity on mGluR5 and its unique chemical structure. This makes it particularly valuable for research focused on synaptic plasticity and neurological functions.
Propriétés
IUPAC Name |
2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8/h1-2,4,7H,3,5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBLRJRZRFZSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl N-({5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl}carbonyl)carbamate](/img/structure/B3125155.png)
![methyl 3-(2,6-dichlorophenyl)-5-[1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B3125156.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B3125179.png)





![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3125222.png)
![1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3125244.png)
![1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3125249.png)
